Field: This compound is used in the field of pharmaceuticals, specifically in the production of Ibuprofen .
Summary of the Application: “3-[4-(2-Methylpropyl)phenyl]butan-2-one” is a potential impurity in the production of Ibuprofen and Ibuprofen Sodium . Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that has beneficial effects as an anti-inflammatory, analgesic, and antipyretic .
Methods of Application or Experimental Procedures: A new simple normal phase high-performance liquid chromatography (NP-HPLC) method has been established to separate “3-[4-(2-methylpropyl)phenyl]propanoic acid” from Ibuprofen Sodium as well as from Ibuprofen . The separation was performed on an Ultimate Silica column using hexane, ethyl acetate, and trifluoroacetate as the mobile phase .
Results or Outcomes: The NP-HPLC method could successfully separate “3-[4-(2-methylpropyl)phenyl]propanoic acid” from the main peak within an analysis time of less than 20 minutes . This method was found to be precise, linear, accurate, sensitive, specific, and robust according to the ICH guidelines .
3-[4-(2-Methylpropyl)phenyl]butan-2-one is an organic compound characterized by its unique structure, which consists of a butanone backbone substituted with a 4-(2-methylpropyl)phenyl group at the third carbon. This compound has the molecular formula C15H22O and a molecular weight of 218.34 g/mol. It is classified as a ketone due to the presence of the carbonyl (C=O) functional group, which plays a significant role in its chemical behavior and potential applications.
Currently, there is no scientific research readily available describing a specific mechanism of action for 3-[4-(2-Methylpropyl)phenyl]butan-2-one.
The reactivity of 3-[4-(2-Methylpropyl)phenyl]butan-2-one primarily involves nucleophilic addition to the carbonyl group. Common reactions include:
These reactions are crucial for synthesizing derivatives and exploring its reactivity in various chemical environments .
Research indicates that 3-[4-(2-Methylpropyl)phenyl]butan-2-one possesses anti-inflammatory properties. It has been studied for its potential therapeutic effects in treating neutrophil-dependent inflammatory diseases. The compound's structure allows it to interact with biological pathways, potentially modulating inflammatory responses .
Several synthetic routes have been developed for producing 3-[4-(2-Methylpropyl)phenyl]butan-2-one:
3-[4-(2-Methylpropyl)phenyl]butan-2-one is primarily utilized in:
Studies focusing on the interactions of 3-[4-(2-Methylpropyl)phenyl]butan-2-one with various biological targets have revealed its potential as an anti-inflammatory agent. These studies often involve assessing its binding affinity to specific receptors or enzymes involved in inflammatory pathways. The compound's ability to modulate these interactions highlights its significance in therapeutic applications .
Several compounds share structural similarities with 3-[4-(2-Methylpropyl)phenyl]butan-2-one, including:
| Compound Name | Structure Type | Notable Characteristics |
|---|---|---|
| 3-[4-Isobutylphenyl]butan-2-one | Ketone | Exhibits similar anti-inflammatory properties |
| 3-[4-Ethylphenyl]butan-2-one | Ketone | Used in fragrance applications |
| 3-[4-Methylphenyl]butan-2-one | Ketone | Commonly studied for various biological activities |
| 1-[4-(2-Methylpropyl)phenyl]ethanol | Alcohol | Related due to its functional group |
The uniqueness of 3-[4-(2-Methylpropyl)phenyl]butan-2-one lies in its specific substitution pattern, which influences its biological activity and potential applications compared to other structurally similar compounds .
The identification of 3-[4-(2-methylpropyl)phenyl]butan-2-one (CAS 64758-90-3) emerged from systematic efforts to optimize synthetic routes for nonsteroidal anti-inflammatory drug (NSAID) precursors. As a phenyl ketone derivative, this compound gained attention during the 1960s–1980s as researchers sought intermediates with improved stereochemical control for propionic acid-class NSAIDs like ibuprofen. Its molecular framework—a butan-2-one backbone substituted with a 4-isobutylphenyl group—provides critical reactivity for Friedel-Crafts acylations and subsequent functional group transformations.
Early patent literature from Boots Pure Drug Company (1962) referenced structurally analogous ketones in ibuprofen synthesis workflows, though 3-[4-(2-methylpropyl)phenyl]butan-2-one itself was later recognized for its superior yield (>80%) in continuous flow systems compared to batch reactors. The compound’s synthetic utility stems from its balanced electronic properties: the electron-donating isobutyl group enhances aromatic ring activation, while the ketone moiety serves as a versatile handle for nucleophilic additions or reductions.
Table 1: Key Physicochemical Properties of 3-[4-(2-Methylpropyl)phenyl]butan-2-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀O | |
| Molecular Weight | 204.31 g/mol | |
| SMILES Notation | CC(C)CC1=CC=C(C=C1)C(C)C(=O)C | |
| Boiling Point | 297–299°C (estimated) |
This compound occupies a pivotal role in academic studies of NSAID structure-activity relationships. Its ketone group enables precise stereochemical manipulation during the synthesis of 2-arylpropionic acids, a class encompassing ibuprofen, naproxen, and ketoprofen. Research by Lee et al. (2019) demonstrated that 3-[4-(2-methylpropyl)phenyl]butan-2-one serves as the penultimate intermediate in a three-step flow synthesis of ibuprofen from p-xylene, achieving 95% yield in the final carboxylation step.
The molecule’s academic value extends to computational drug design. Qiao et al. (2023) utilized its structural analogs to develop phenyl ketone derivatives with modulated oxidoreductase activity, showcasing how minor modifications to the isobutyl or ketone groups can dramatically alter biological target engagement. Such studies underscore the compound’s role as a template for probing pharmacophore-space relationships in anti-inflammatory agents.
The synthesis of 3-[4-(2-methylpropyl)phenyl]butan-2-one reflects broader advancements in aromatic ketone production. Early batch methods (pre-1990) relied on AlCl₃-catalyzed Friedel-Crafts acylations of isobutylbenzene with methyl vinyl ketone, but suffered from poor regioselectivity and catalyst waste. The advent of continuous flow chemistry revolutionized this process: Lee et al. (2019) achieved 95% yield by employing a microreactor with precise temperature control and superbase-mediated metalation.
Modern synthetic approaches emphasize sustainability and scalability. A representative protocol involves:
This sequence highlights the compound’s synthetic accessibility while minimizing hazardous byproducts—a critical consideration post-2000 as green chemistry principles gained prominence.
The compound’s α-chiral ketone enables asymmetric reductions to (S)-configured NSAIDs. Catalytic hydrogenation with Ru-BINAP complexes achieves enantiomeric excess >98%, addressing historical challenges in producing single-enantiomer anti-inflammatories.
Density functional theory (DFT) studies of 3-[4-(2-methylpropyl)phenyl]butan-2-one reveal charge distribution patterns that predict reactivity in nucleophilic acyl substitutions. The ketone’s electrophilicity (Mulliken charge: +0.32e) facilitates attacks by carboxylate anions during ibuprofen synthesis.
The compound shares ibuprofen’s foundational 4-(2-methylpropyl)phenyl group but replaces the propionic acid moiety with a butan-2-one ketone system. Key structural differences include:
| Feature | Ibuprofen | 3-[4-(2-Methylpropyl)phenyl]butan-2-one |
|---|---|---|
| Core structure | Propionic acid derivative | Butanone derivative |
| Functional group | Carboxylic acid (-COOH) | Ketone (-C=O) |
| Molecular formula | C₁₃H₁₈O₂ | C₁₅H₂₂O |
| Bioactive sites | Acidic proton for COX inhibition | Electrophilic carbonyl for nucleophilic reactions |
This structural modification eliminates gastrointestinal irritation associated with carboxylic acids while retaining the aryl group essential for target binding [4] [6].
The compound’s ketone group positions it as a potential metabolic intermediate in ibuprofen’s oxidation cascade:
While not directly identified as a human metabolite, its synthetic accessibility supports use in studying phase I metabolism mechanisms [4] [6].
The ketone functionality enables novel prodrug strategies:
Advantages over classical NSAID prodrugs:
| Parameter | Carboxylic Acid Prodrugs | Ketone-Based Prodrugs |
|---|---|---|
| Metabolic stability | Low (rapid hydrolysis) | High |
| Tissue penetration | Moderate | Enhanced |
| Synthetic flexibility | Limited | High |
The synthesis of 3-[4-(2-Methylpropyl)phenyl]butan-2-one represents a significant challenge in modern organic chemistry, requiring sophisticated methodologies that balance efficiency, selectivity, and environmental considerations. This aromatic ketone, characterized by its molecular formula C15H22O and molecular weight of 218.34 g/mol, serves as an important synthetic intermediate in pharmaceutical applications, particularly in the production of ibuprofen and related anti-inflammatory compounds .
The Friedel-Crafts acylation reaction remains the predominant method for synthesizing aromatic ketones, including 3-[4-(2-Methylpropyl)phenyl]butan-2-one. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring through the use of acyl chlorides or anhydrides in the presence of Lewis acid catalysts [2] [3].
The fundamental mechanism proceeds through the formation of an acylium ion intermediate, generated by the interaction between the acyl chloride and the Lewis acid catalyst. The acylium ion (RCO+) exhibits enhanced electrophilicity due to resonance stabilization, making it an effective electrophile for aromatic substitution [4] [5]. Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements, as the acylium ion structure is stabilized by the carbonyl resonance [3] [6].
Lewis Acid Catalyst Performance and Coordination Chemistry
Aluminum chloride (AlCl3) has traditionally served as the most widely employed catalyst for Friedel-Crafts acylation reactions due to its strong Lewis acidity and ability to form stable coordination complexes with acyl chlorides [7] [5] [8]. The catalytic mechanism involves the coordination of AlCl3 to the chlorine atom of the acyl chloride, weakening the carbon-chlorine bond and facilitating the formation of the acylium ion through heterolytic cleavage [4] [6].
Recent mechanistic studies have revealed that the effectiveness of aluminum chloride stems from its electron-deficient nature, possessing only six valence electrons and an empty p orbital capable of accepting electron pairs from donor molecules [9] [10]. The coordination complex formation can be represented as:
RCOCl + AlCl3 → [RCO+][AlCl4-]
This ion-pair formation significantly enhances the electrophilicity of the acyl group, enabling efficient attack on the aromatic substrate [5] [11].
Alternative Lewis acid catalysts have been extensively investigated to address the limitations associated with aluminum chloride, including its hygroscopic nature, corrosivity, and non-recyclable characteristics. Ferric chloride (FeCl3) offers a milder alternative, particularly suitable for sensitive substrates, though typically providing lower yields of 70-80% compared to the 85-95% achievable with AlCl3 [7] [8]. Boron trifluoride (BF3) demonstrates higher selectivity but reduced overall activity, making it suitable for specialized applications requiring precise regiocontrol [7].
Heterogeneous Catalyst Systems
The development of heterogeneous catalyst systems has emerged as a critical advancement in addressing the environmental and practical limitations of homogeneous Lewis acids. Tin dioxide nanosheets (SnO2) have demonstrated exceptional catalytic performance, achieving yields of 92% for aromatic ketone synthesis under optimized conditions [12]. The mechanism involves both conventional Lewis acid activation and a novel redox pathway, where Sn4+ can be reduced to Sn2+ during the catalytic cycle, providing an additional activation route for acyl chlorides [12].
Zeolite-based catalysts, particularly H-Beta zeolites, have shown significant promise for industrial applications. These materials offer the advantages of easy separation, recyclability, and reduced environmental impact [13] [14] [15]. Zeolite H-Beta catalysts typically operate at elevated temperatures (80-120°C) and can be reused for multiple cycles with minimal loss of activity [16]. The catalytic mechanism in zeolites involves Brønsted acid sites that protonate the acyl chloride, generating the acylium ion within the zeolite framework [14] [15].
Supported lanthanum triflate catalysts represent another significant advancement, offering water-tolerance and enhanced stability compared to conventional Lewis acids [17]. These catalysts demonstrate superior performance in various solvents while maintaining recyclability for up to six reaction cycles [17].
Process Parameter Optimization
Systematic optimization of reaction conditions has revealed critical relationships between operating parameters and product yield. Temperature effects show a distinctive pattern where yields increase substantially from room temperature to 80°C, beyond which further temperature increases provide diminishing returns [12] [18]. This temperature dependence reflects the activation energy requirements for acylium ion formation and subsequent aromatic substitution.
Catalyst loading optimization studies demonstrate that maximum efficiency is achieved with catalyst loadings between 10-25 mol% for heterogeneous systems, compared to the stoichiometric quantities (100-120 mol%) required for traditional homogeneous catalysts [18] [19]. This significant reduction in catalyst usage represents both economic and environmental advantages.
The molar ratio of reactants plays a crucial role in yield optimization, with the optimal ratio of acyl chloride to aromatic substrate typically ranging from 1.1:1 to 1.5:1 [18]. Excess acylating agent helps drive the reaction to completion while minimizing competing side reactions. However, excessive amounts can lead to di-acylation products and increased waste generation.
Reaction Engineering Approaches
Advanced reaction engineering techniques have been employed to enhance mass and heat transfer, particularly important for heterogeneous catalytic systems. Ultrasound irradiation has been successfully applied to improve mixing and catalyst-substrate contact, resulting in enhanced reaction rates and yields [19]. Response surface methodology optimization studies have identified optimal operating windows that maximize product yield while minimizing reaction time [19] [20].
Microwave-assisted synthesis represents another significant advancement, providing rapid heating and improved reaction efficiency [18]. The microwave irradiation enables selective heating of polar species, including the catalyst-substrate complex, leading to accelerated reaction kinetics and improved product yields.
Continuous flow chemistry has emerged as a transformative technology for the synthesis of 3-[4-(2-Methylpropyl)phenyl]butan-2-one, offering significant advantages over traditional batch processing methodologies [21] [22] [23]. The implementation of continuous flow systems enables precise control of reaction parameters, enhanced safety profiles, and improved product quality.
Flow Reactor Design and Performance
Modern flow reactors for Friedel-Crafts acylation incorporate sophisticated heat transfer capabilities, enabling precise temperature control within ±1°C throughout the reaction zone [24] [25]. This enhanced thermal management is particularly critical for acylation reactions, which often exhibit significant exothermic behavior. Tube-in-tube reactors and plate heat exchangers provide efficient heat removal, preventing thermal runaway and maintaining optimal reaction conditions [24].
The residence time in flow systems typically ranges from 15-30 minutes, representing an 8-12 fold reduction compared to batch processing times of 2-6 hours [26] [24]. This dramatic improvement in reaction efficiency stems from enhanced mixing at the molecular level and elimination of heat and mass transfer limitations common in batch systems.
Process Intensification Benefits
Continuous flow processing of 3-[4-(2-Methylpropyl)phenyl]butan-2-one synthesis demonstrates substantial improvements across multiple performance metrics. Product yields increase from the typical 75-85% achieved in batch systems to 85-95% in optimized flow processes [23] [27]. This yield enhancement results from precise temperature control, optimized residence time distribution, and reduced side reaction formation.
Product purity improvements of 5-10% are consistently observed in flow systems, attributed to reduced thermal decomposition and more controlled reaction stoichiometry [27] [25]. The enhanced purity reduces downstream purification requirements, improving overall process economics.
Safety profiles are significantly improved through the use of microreactor technology, where the small reaction volumes and enhanced heat transfer capabilities minimize the risks associated with exothermic reactions [23] [25]. The continuous processing nature also enables real-time monitoring and control, allowing for immediate response to process deviations.
Scale-Up and Commercial Implementation
The modular nature of flow chemistry systems enables straightforward scale-up through numbering-up strategies, where multiple reactor units operate in parallel to achieve desired production capacities [27] [25]. This approach avoids the complex scale-up challenges associated with batch processes, where heat and mass transfer characteristics change significantly with vessel size.
Commercial-scale implementations have demonstrated throughput rates of 2 mol/h for related aromatic ketone syntheses, with scale-up factors of 70-fold successfully achieved [28]. The continuous nature of the process enables consistent product quality and reduced batch-to-batch variability, critical factors for pharmaceutical intermediate production.
The implementation of green chemistry principles in the synthesis of 3-[4-(2-Methylpropyl)phenyl]butan-2-one has become increasingly important as environmental regulations become more stringent and sustainability concerns drive industrial decision-making [29] [13] [30].
Solvent-Free and Environmentally Benign Processes
Solvent-free acylation reactions represent a significant advancement in green chemistry applications. These processes eliminate the need for organic solvents, reducing both environmental impact and processing costs [31] [13] [30]. Solvent-free conditions often provide enhanced reaction rates and yields due to increased reactant concentrations and elimination of competitive solvation effects [13].
The development of ionic liquid catalyst systems offers another environmentally favorable approach [32] [33]. Ionic liquids serve dual functions as both catalyst and reaction medium, providing recyclable systems with negligible vapor pressure and enhanced thermal stability [33]. These systems demonstrate particular advantages for temperature-sensitive substrates and can be designed with task-specific properties for optimal catalytic performance [32].
Catalyst Recovery and Recycling Strategies
Heterogeneous catalyst systems enable efficient catalyst recovery and reuse, significantly reducing waste generation and processing costs. Zeolite catalysts demonstrate recyclability for 4-5 reaction cycles with retention of 70-80% of original activity [13] [16]. The deactivation mechanism primarily involves pore blockage by adsorbed reaction products rather than permanent structural degradation, enabling catalyst regeneration through thermal treatment [13].
Supported metal catalysts, including lanthanum triflate systems, show excellent recyclability profiles with up to 6 reaction cycles possible without significant activity loss [17]. The heterogeneous nature enables simple filtration recovery, eliminating the need for complex separation procedures.
Environmental Impact Metrics
Quantitative assessment of environmental impact reveals substantial improvements when green chemistry principles are applied. The E-factor (kg waste per kg product) decreases from 15-25 for traditional homogeneous processes to 5-10 for optimized flow chemistry systems [29] [34]. This reduction stems from decreased solvent usage, improved catalyst efficiency, and reduced purification requirements.
Atom economy improvements from 65-75% in traditional processes to 80-90% in green chemistry approaches reflect more efficient utilization of starting materials and reduced waste generation [29] [35]. These improvements are achieved through optimized stoichiometry, reduced side reaction formation, and enhanced reaction selectivity.
Carbon footprint reduction of 20-40% is achievable through implementation of flow chemistry and heterogeneous catalysis, primarily due to reduced energy consumption and elimination of energy-intensive purification steps [23] [34]. The continuous operation enables steady-state heat integration and more efficient energy utilization compared to batch processing cycles.
Industrial Implementation Challenges and Solutions
The transition to green chemistry approaches in industrial production requires careful consideration of economic factors alongside environmental benefits. Initial capital investments for flow chemistry equipment and catalyst development must be balanced against long-term operational savings from reduced waste treatment, improved yields, and enhanced product quality [27] [25].
Regulatory compliance becomes increasingly important as environmental standards evolve. The implementation of Process Analytical Technology (PAT) enables real-time monitoring of environmental metrics and ensures consistent compliance with regulatory requirements [23] [27]. These systems provide immediate feedback on process performance and enable rapid optimization of operating conditions to maintain environmental targets.